8-Bromo-3-methoxyquinoline
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Description
8-Bromo-3-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 8-Bromo-3-methoxyquinoline can be achieved through a multi-step process involving the bromination of 3-methoxyquinoline followed by a series of reactions to introduce the desired functional groups.
Starting Materials
3-methoxyquinoline, Bromine, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper(I) bromide, Sodium borohydride, Acetic acid, Hydrogen peroxide
Reaction
Step 1: Bromination of 3-methoxyquinoline with bromine in the presence of sodium hydroxide to yield 8-bromo-3-methoxyquinoline, Step 2: Conversion of 8-bromo-3-methoxyquinoline to 8-bromo-3-hydroxyquinoline by treatment with hydrochloric acid and sodium nitrite, Step 3: Formation of 8-bromo-3-methoxy-2-nitroquinoline by reaction of 8-bromo-3-hydroxyquinoline with copper(I) bromide and sodium nitrite, Step 4: Reduction of 8-bromo-3-methoxy-2-nitroquinoline to 8-bromo-3-methoxyquinoline using sodium borohydride in acetic acid, Step 5: Oxidation of 8-bromo-3-methoxyquinoline to 8-bromo-3-methoxyquinoline-2-oxide using hydrogen peroxide in acetic acid
properties
IUPAC Name |
8-bromo-3-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEOHZOCZKVWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methoxyquinoline |
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